REACTION_CXSMILES
|
Cl.[C:2]1([C:8]2([C:14]#[N:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O>[C:2]1([C:8]2([C:14]#[N:15])[CH2:9][CH2:10][N:11]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:12][CH2:13]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,3.4.5,6.7|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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Cl.C1(=CC=CC=C1)C1(CCNCC1)C#N
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Name
|
|
Quantity
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5.4 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
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25.2 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C1CCOC1.O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 18 hours the reaction mixture was partitioned between water and dichloromethane
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Duration
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18 h
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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extracted with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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CUSTOM
|
Details
|
to give a residue
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Type
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CUSTOM
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Details
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The residue was recrystallized from hexane
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Name
|
|
Type
|
product
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Smiles
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C1(=CC=CC=C1)C1(CCN(CC1)CC1=CC=CC=C1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |